2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
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Overview
Description
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C11H12FNO3S It is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-fluorobenzylamine with chloroacetic acid in the presence of a base to form the intermediate 4-fluorobenzyl carbamate. This intermediate is then reacted with thioglycolic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorophenyl group may play a role in binding to target proteins, while the carbamoyl and sulfanyl groups may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Fluorophenyl)carbamoyl]acetic acid: Similar structure but lacks the sulfanyl group.
4-Fluorobenzylamine: Contains the fluorophenyl group but lacks the carbamoyl and sulfanyl groups.
Uniqueness
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to the presence of both the carbamoyl and sulfanyl groups, which may contribute to its distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVWZPKHSIFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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